molecular formula C18H24N2O3 B11115959 2-(2-Methylphenyl)-1-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(2-Methylphenyl)-1-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B11115959
M. Wt: 316.4 g/mol
InChI Key: NRVJEQFODXKILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable carbonyl compound.

    Introduction of the oxolane-2-carbonyl group: This step might involve the reaction of the piperazine derivative with oxolane-2-carbonyl chloride under basic conditions.

    Attachment of the 2-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: As a precursor in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHYLPHENYL)-1-PIPERAZINEETHAN-1-ONE: Lacks the oxolane-2-carbonyl group.

    1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Lacks the 2-methylphenyl group.

Uniqueness

2-(2-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to the presence of both the 2-methylphenyl and oxolane-2-carbonyl groups, which might confer specific chemical properties and biological activities not seen in similar compounds.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-(2-methylphenyl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H24N2O3/c1-14-5-2-3-6-15(14)13-17(21)19-8-10-20(11-9-19)18(22)16-7-4-12-23-16/h2-3,5-6,16H,4,7-13H2,1H3

InChI Key

NRVJEQFODXKILH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3CCCO3

solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.